2-(4-fluorophenyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide
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Overview
Description
The compound “2-(4-fluorophenyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, a thiochromeno group, a thiazol group, and an acetamide group . These groups are common in many pharmaceuticals and could potentially have various biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present. For example, the acetamide group could potentially undergo hydrolysis, and the fluorophenyl group could potentially undergo various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Properties such as solubility, melting point, and boiling point would be influenced by factors such as the size and shape of the molecule, the functional groups present, and the overall polarity of the molecule .Scientific Research Applications
Anticancer Properties
Research has revealed the synthesis and anticancer screening of various analogs related to the compound , demonstrating significant cytotoxic activities against different cancer cell lines. For example, derivatives of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds exhibited powerful cytotoxic results against breast cancer cell lines, showing the potential for these compounds in cancer treatment strategies (Sraa Abu-Melha, 2021).
Antimicrobial Activity
A series of sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide has been synthesized and evaluated for antimicrobial activity. These compounds demonstrated activity against both Gram-negative (Escherichia coli) and Gram-positive (methicillin-resistant Staphylococcus aureus) bacteria, as well as fungi (Aspergillus niger and Candida albicans), indicating their potential as antimicrobial agents (N. Badiger et al., 2013).
Optoelectronic Applications
Research into the optoelectronic properties of thiazole-based polythiophenes, which are related to the structural framework of the compound, has shown promise in applications such as thin-film transistors, organic field-effect transistors, and solar cells. This highlights the potential use of similar compounds in developing new materials for electronic and photovoltaic applications (P. Camurlu & N. Guven, 2015).
Local Anaesthetic Activity
Studies have also explored the local anaesthetic activities of 2-aminothiazole and 2-aminothiadiazole analogues, indicating potential applications in medical and dental procedures. This research suggests that derivatives of the compound could be developed as local anaesthetics, providing alternatives to current treatments (N. Badiger et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2OS2/c19-12-7-5-11(6-8-12)9-16(22)20-18-21-17-13-3-1-2-4-14(13)23-10-15(17)24-18/h1-8H,9-10H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGYXZIURZMWGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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